molecular formula C9H5ClN2O2S B1375907 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1427378-95-7

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1375907
CAS No.: 1427378-95-7
M. Wt: 240.67 g/mol
InChI Key: PFQCDHYYSGJDBQ-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a thiazole ring fused to a carboxylic acid group

Scientific Research Applications

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively . Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. Additionally, the compound’s stability can be affected by various factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell proliferation. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, influencing the overall metabolic flux and the levels of various metabolites. For instance, it can inhibit certain enzymes involved in the synthesis or degradation of key metabolites, thereby altering their concentrations within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function . The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. This distribution can affect the compound’s activity and its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyridin-2-yl-1H-pyrazole-4-carboxylic acid
  • 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid
  • N-Pyridylpyrazole thiazole derivatives

Uniqueness

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of a chloropyridine and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs, agrochemicals, and materials .

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-5-2-1-3-11-7(5)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQCDHYYSGJDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221042
Record name 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-95-7
Record name 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427378-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid
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